molecular formula C8H14ClN5O2 B2812570 (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2137092-55-6

(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2812570
CAS No.: 2137092-55-6
M. Wt: 247.68
InChI Key: UKJOMBQJRVXQKN-RGMNGODLSA-N
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Description

(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a tetrazole moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a suitable electrophile.

    Coupling of Tetrazole and Pyrrolidine: The tetrazole moiety is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid
  • (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxamide
  • (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid methyl ester

Uniqueness

The hydrochloride salt form of the compound enhances its solubility in water, making it more suitable for biological and medicinal applications. Additionally, the presence of the tetrazole ring provides unique reactivity and binding properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOMBQJRVXQKN-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)CN2CCC[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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